REACTION_CXSMILES
|
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[K].[F:10][C:11]1[CH:12]=[N:13][C:14](=[O:17])[NH:15][CH:16]=1>CN(C)C=O>[CH2:1]([N:15]1[CH:16]=[C:11]([F:10])[CH:12]=[N:13][C:14]1=[O:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |^1:8|
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
0.007 mol
|
Type
|
reactant
|
Smiles
|
FC=1C=NC(NC1)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature until chromatography
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated at reduced presure (1 mm Hg)
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with chloroform (100 ml)
|
Type
|
WASH
|
Details
|
The chloroform solution was washed with aqueous 2 N NaCH (2×3 ml) and with water (3 ml)
|
Type
|
CUSTOM
|
Details
|
before drying
|
Type
|
CUSTOM
|
Details
|
(MgSO4) and evaporation
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(N=CC(=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |